molecular formula C16H20N2O4 B11514370 Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11514370
M. Wt: 304.34 g/mol
InChI Key: MYVHHYIZQGREIM-UHFFFAOYSA-N
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Description

Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a hydroxyphenyl group, multiple methyl groups, and a tetrahydropyrimidine ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. Catalysts and solvents are used to optimize the yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, which may influence its binding to biological targets. The compound’s structure allows it to interact with enzymes and receptors, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to its combination of a hydroxyphenyl group with a tetrahydropyrimidine ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .

Properties

Molecular Formula

C16H20N2O4

Molecular Weight

304.34 g/mol

IUPAC Name

ethyl 4-(4-hydroxyphenyl)-1,3,6-trimethyl-2-oxo-4H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H20N2O4/c1-5-22-15(20)13-10(2)17(3)16(21)18(4)14(13)11-6-8-12(19)9-7-11/h6-9,14,19H,5H2,1-4H3

InChI Key

MYVHHYIZQGREIM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(C(=O)N(C1C2=CC=C(C=C2)O)C)C)C

Origin of Product

United States

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